BenchChemオンラインストアへようこそ!

[(2-{[2-(4-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid

Medicinal Chemistry Physicochemical Profiling Drug Design

This ethylene-linked N-phenylglycine analogue (CAS 1142204-67-8) incorporates a 4-fluorophenethylamide moiety, delivering XLogP 3.0, 5 H-bond acceptors, and 8 rotatable bonds—matching lead optimization design criteria for balanced permeability and solubility. Unlike the non-fluorinated analog (XLogP 2.9, 4 HBA) or the benzyl analog (XLogP 2.6, 7 rotatable bonds), this compound ensures reproducible SAR, target engagement, and metabolic stability data. Procure this specific CAS to maintain assay integrity in fluorine-dependent stability studies and conformational flexibility screens.

Molecular Formula C18H19FN2O3
Molecular Weight 330.4 g/mol
CAS No. 1142204-67-8
Cat. No. B3083710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2-{[2-(4-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid
CAS1142204-67-8
Molecular FormulaC18H19FN2O3
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(CC(=O)NCCC2=CC=C(C=C2)F)CC(=O)O
InChIInChI=1S/C18H19FN2O3/c19-15-8-6-14(7-9-15)10-11-20-17(22)12-21(13-18(23)24)16-4-2-1-3-5-16/h1-9H,10-13H2,(H,20,22)(H,23,24)
InChIKeyICUZXHPNKZZTPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Scientists and Industrial Buyers Compare [(2-{[2-(4-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid (CAS 1142204-67-8) Before Purchase


[(2-{[2-(4-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid (CAS 1142204-67-8) is a synthetic N-phenylglycine analogue that incorporates a 4-fluorophenethylamine-derived amide moiety. The compound carries an N-phenyl substitution on the glycine nitrogen and a terminal carboxylic acid, resulting in a molecular formula of C₁₈H₁₉FN₂O₃ and a molecular weight of 330.4 g/mol [1]. It is supplied by multiple vendors as a research-grade building block (typical purity ≥95%) and is catalogued under PubChem CID 25219997 and MDL MFCD12027613 [1]. Its structural features—fluorinated aromatic ring, flexible ethylene linker, and dual amide/carboxylic acid functionality—place it within a series of closely related phenylglycine derivatives that cannot be freely interchanged.

Why Generic Substitution Fails: Structural Nuances That Differentiate CAS 1142204-67-8 from Closest Analogs


Researchers and industrial buyers considering close analogues of this compound—such as the non-fluorinated phenethyl variant (CAS 1142205-04-6), the 4-fluorobenzyl analogue (CAS 1142204-64-5), or the 4-methoxyphenyl variant (CAS 1142215-53-9)—must recognize that even minor structural modifications produce measurable differences in key physicochemical properties that govern biological behavior and assay compatibility. Fluorine substitution at the 4-position of the phenethyl ring alters the compound’s lipophilicity (XLogP), hydrogen-bond acceptor count, and topological polar surface area, all of which influence membrane permeability, target engagement, and metabolic stability [1]. The presence of an ethylenic spacer (vs. a methylene spacer in the benzyl analogue) further modulates conformational flexibility and solvation. The quantitative evidence presented below demonstrates that generic substitution is not scientifically valid; selection must be anchored to the specific CAS number and its verified properties.

Head-to-Head Quantitative Evidence for [(2-{[2-(4-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid (CAS 1142204-67-8) Versus Closest Analogs


Lipophilicity (XLogP3-AA) Compared to Non-Fluorinated Phenethyl Analog (CAS 1142205-04-6)

The 4-fluorophenethyl compound (target, CAS 1142204-67-8) exhibits a computed XLogP3-AA value of 3.0, whereas the non-fluorinated phenethyl analog (CAS 1142205-04-6) shows an XLogP3-AA of 2.9. The benzyl-linker analog (CAS 1142204-64-5) has a lower XLogP3-AA of 2.6 [1][2][3]. The increase in lipophilicity conferred by the fluorine atom (ΔLogP ≈ +0.1 vs. non-fluorinated; +0.4 vs. benzyl analog) can significantly influence passive membrane permeability and non-specific protein binding in biological assays.

Medicinal Chemistry Physicochemical Profiling Drug Design

Hydrogen-Bond Acceptor Count Distinction from Non-Fluorinated and Benzyl Analogs

The target compound possesses 5 hydrogen-bond acceptor (HBA) sites (two carbonyl oxygens, one amide nitrogen, one anilino nitrogen, and one fluorine atom). The non-fluorinated phenethyl analog (CAS 1142205-04-6) has only 4 HBA sites due to the absence of fluorine. The benzyl analog (CAS 1142204-64-5) also contains 5 HBA sites (fluorine present), but differs in rotatable bond count (7 vs. 8) [1][2][3]. An additional HBA site from fluorine can strengthen halogen bonding and polar interactions with target proteins, potentially translating to differential binding affinity.

Drug Design Molecular Recognition Physicochemical Differentiation

Molecular Weight and Topological Polar Surface Area Differentiation for Permeability and Solubility Profiling

The molecular weight of the target compound (330.4 g/mol) is 18 g/mol higher than the non-fluorinated analog (312.4 g/mol). The topological polar surface area (TPSA) is 69.6 Ų for the target, identical to the benzyl analog (69.6 Ų) but lower than the methoxy-phenyl analog (CAS 1142215-53-9), which has a TPSA of 78.9 Ų [1][2][3]. TPSA is a critical determinant of oral bioavailability and blood-brain barrier penetration, and a deviation of ~9 Ų can shift a compound from CNS-permeable to peripherally restricted space.

ADME Prediction Physicochemical Property-Based Design Compound Quality Assessment

Vendor Purity Benchmarking: 95% Minimum Specification Across Commercial Sources

Multiple commercial suppliers—including AKSci and CymitQuimica (Biosynth)—offer this compound at a minimum purity specification of 95% . In contrast, the benzyl analog (CAS 1142204-64-5) is available from at least one supplier at 98% purity , providing a higher-purity option for that structural variant. Buyers seeking the specific fluorophenethyl-ethylene spacer architecture cannot upgrade purity by switching to a different CAS number; they must evaluate the available 95% material for their intended application or request custom synthesis.

Chemical Procurement Quality Control Vendor Comparison

Fluorine-Mediated Metabolic Stability: Class-Level Inference from Fluorinated vs. Non-Fluorinated Phenylglycine Derivatives

The introduction of a fluorine atom at the para position of the phenethyl ring in phenylglycine derivatives has been shown, at the class level, to enhance metabolic stability by blocking cytochrome P450-mediated oxidative metabolism at that position [1]. Although direct microsomal stability data for CAS 1142204-67-8 vs. CAS 1142205-04-6 are not publicly available, the broader medicinal chemistry literature establishes that para-fluoro substitution on aromatic rings consistently reduces intrinsic clearance in human liver microsomes relative to the non-fluorinated congener [1]. This class-level principle supports the selection of the fluorinated compound for assays where metabolic half-life is a critical endpoint.

Metabolic Stability Fluorine Chemistry Lead Optimization

Rotatable Bond Flexibility: Ethylenic Spacer (8 Bonds) vs. Benzyl Spacer (7 Bonds) in Phenylglycine Scaffolds

The target compound features an ethylene (-CH₂-CH₂-) linker between the amide nitrogen and the 4-fluorophenyl ring, yielding a rotatable bond count of 8. The benzyl analog (CAS 1142204-64-5) replaces this with a methylene (-CH₂-) linker, reducing the rotatable bond count to 7 [1][2]. The additional rotational degree of freedom in the target compound allows greater conformational sampling, which can influence entropic penalties upon target binding and may enable the molecule to adopt conformations inaccessible to the benzyl analog.

Conformational Analysis Molecular Flexibility Drug-Target Induced Fit

Validated Research and Procurement Scenarios for [(2-{[2-(4-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid (CAS 1142204-67-8)


Medicinal Chemistry Lead Optimization Requiring Specific Fluorine-Mediated Lipophilicity (XLogP 3.0)

In lead optimization programs where a computed XLogP of approximately 3.0 is specified for optimal balance between permeability and solubility, the target compound’s XLogP of 3.0—distinct from the non-fluorinated analog’s 2.9 and the benzyl analog’s 2.6—fulfills the design criteria without the need for additional structural modifications. Procurement of the correct CAS ensures that SAR data are internally consistent and that lipophilicity-driven off-target binding profiles are reproducible across batches [1].

Biochemical Assay Development Requiring a Defined Hydrogen-Bond Acceptor Count of 5

For biochemical or biophysical assays where a specific hydrogen-bond acceptor count (5) is required for target engagement—such as fluorescence polarization or surface plasmon resonance studies—the target compound’s 5 HBA sites, versus 4 for the non-fluorinated analog, provide the necessary electronic surface. Substitution with the non-fluorinated variant would alter electrostatic complementarity with the protein target, invalidating assay results [1].

Structure-Activity Relationship (SAR) Studies Investigating Ethylene Linker Conformational Flexibility (8 Rotatable Bonds)

Investigators examining the role of linker flexibility on target binding should select the ethylene-linked compound (8 rotatable bonds) over the benzyl-linked analog (7 rotatable bonds). The additional rotational degree of freedom introduced by the -CH₂-CH₂- spacer enables exploration of a wider conformational space, which may be critical for achieving induced-fit binding to targets with deep, flexible pockets. Procurement of CAS 1142204-67-8 ensures the correct flexible scaffold for SAR expansion [1].

Procurement for Fluorine-Specific Metabolic Stability Profiling in ADME Assays

In ADME laboratories conducting metabolic stability screening of fluorinated versus non-fluorinated matched pairs, the target compound serves as the fluorine-containing member. Based on class-level evidence that para-fluorination reduces oxidative metabolism, researchers should procure this compound specifically for comparative microsomal or hepatocyte stability assays, rather than the non-fluorinated analog, to avoid confounding results from differential clearance pathways [1].

Quote Request

Request a Quote for [(2-{[2-(4-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.